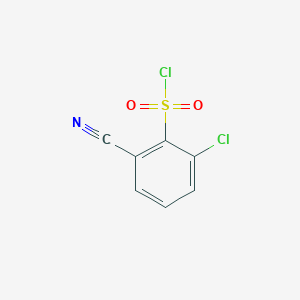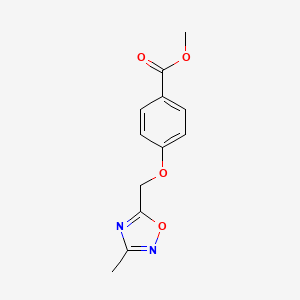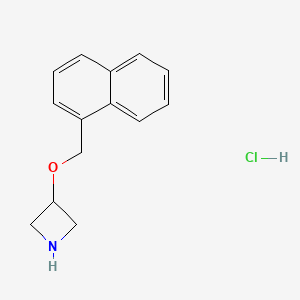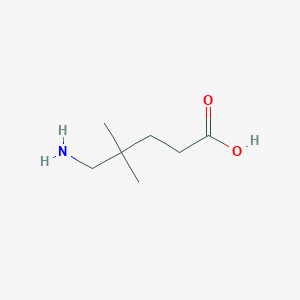
Acide 1-(2,3-dihydro-1H-indén-2-yl)pyrrolidine-3-carboxylique
Vue d'ensemble
Description
The compound “1-(2,3-dihydro-1H-inden-2-yl)pyrrolidine-3-carboxylic acid” is a derivative of indole . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The compound has a molecular formula of C13H17N .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest among researchers . A [Cp*RhCl2]2-catalyzed formal [3 + 2] cycloaddition between isocyanates and indoles with electron-deficient alkenes at the C3-position of the indole moiety and directing groups at the N1-position of the indole moiety has been described .Molecular Structure Analysis
The molecular structure of “1-(2,3-dihydro-1H-inden-2-yl)pyrrolidine-3-carboxylic acid” can be analyzed using various analytical techniques, including gas chromatography–mass spectrometry, liquid chromatography coupled with high-resolution mass spectrometry, nuclear magnetic resonance spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
The compound “1-(2,3-dihydro-1H-inden-2-yl)pyrrolidine-3-carboxylic acid” can undergo various chemical reactions. For instance, it can undergo a sequential coupling reaction initiated by C–H activation and aza-Michael addition .Physical And Chemical Properties Analysis
The compound “1-(2,3-dihydro-1H-inden-2-yl)pyrrolidine-3-carboxylic acid” is a colorless liquid with a specific odor . It has a molecular formula of C13H17N and an average mass of 187.281 Da .Applications De Recherche Scientifique
Études antibactériennes et antifongiques
Une étude a montré que les dérivés de la 2,3-dihydro-1H-indén-1-one possèdent des propriétés antibactériennes et antifongiques significatives . Les composés synthétisés ont été testés contre deux bactéries Gram-positives (Staphylococcus aureus et Bacillus subtilis) et deux bactéries Gram-négatives (Escherichia coli et Proteus vulgaris), ainsi que contre deux agents fongiques (Aspergillus niger et Candida albicans). La plupart des composés se sont avérés exercer une action antibactérienne puissante avec une activité antibactérienne à large spectre .
Évaluation antileishmanienne
Dans une étude, un dérivé de la 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one a montré une activité antileishmanienne significative . Le composé a démontré une inhibition de 56,2 % de la charge parasitaire dans le foie et de 61,1 % dans la rate chez des souris Balb/c infectées .
Développement de composés pharmacologiquement actifs
Les échafaudages de la chalcone en conjugaison avec un noyau hétérocyclique, tel que le thiadiazole, le pyrazole, l'isoxazole, la benzoxazépine, la pyrimidine et autres, constituent un modèle encourageant pour le développement de composés pharmacologiquement actifs .
Activité antivirale
Les 1H-indole-3-carboxylates d'éthyle ont également montré une activité antivirale dans les cellules Huh-7.5 . Un composé était le plus actif à faible concentration contre le virus de l'hépatite C (VHC) .
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives are known to inhibit the replication of HIV-1 (IIIB) and HIV-2 (ROD) strains in acutely infected cells .
Biochemical Pathways
Indole derivatives, which share a similar structure, are known to affect a broad range of biochemical pathways due to their diverse biological activities . These effects can lead to downstream changes in cellular processes and overall organism health.
Pharmacokinetics
It’s known that the pyrrolidine ring, a component of this compound, contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . These properties could potentially impact the bioavailability of the compound.
Result of Action
Similar compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could have a broad range of effects at the molecular and cellular levels.
Propriétés
IUPAC Name |
1-(2,3-dihydro-1H-inden-2-yl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-14(17)12-5-6-15(9-12)13-7-10-3-1-2-4-11(10)8-13/h1-4,12-13H,5-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGDSRIEEHALPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C2CC3=CC=CC=C3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-amine](/img/structure/B1466267.png)
![2-[(Cyclopropylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B1466268.png)

![1-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1466271.png)






